N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine
Description
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is a bicyclic secondary amine featuring a 2,3-dihydro-1H-indene core substituted at the 1-position with an isopropyl group (propan-2-yl). This compound belongs to a broader class of bioactive indane derivatives, which are explored for central nervous system (CNS) disorders, enzyme inhibition, and receptor modulation .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-propan-2-yl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-9(2)13-12-8-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
HAKCEIHXZSWMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with isopropylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may modulate neurotransmitter release or inhibit enzyme activity, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Key structural analogues differ in the substituent at the indene amine or modifications to the bicyclic core. Below is a comparative analysis:
Structure-Activity Relationship (SAR) Trends
N-Substituent Effects :
- Propargyl (prop-2-yn-1-yl) groups (e.g., in MAO-B inhibitors) enhance enzyme inhibition via covalent interactions with flavin adenine dinucleotide (FAD) cofactors .
- Bulky substituents (e.g., 4-methoxybenzyl) reduce metabolic clearance but may limit blood-brain barrier penetration .
- Halogenated groups (e.g., chloropropenyl) introduce reactivity for targeted covalent binding or prodrug activation .
- Core Modifications: Substitution at the indene C5 position (e.g., 5-APDI) shifts activity toward psychoactive/stimulant effects, likely via monoamine transporter interactions . Sulfonamide derivatives (e.g., AMPA modulators) demonstrate improved solubility and oral bioavailability .
Biological Activity
N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.
- Chemical Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- CAS Number : [Not specified]
This compound features a bicyclic structure with an indene moiety and an isopropyl group attached to the nitrogen atom of the amine functional group. Its hydrochloride salt form enhances solubility, making it suitable for biological applications.
The precise biological targets of this compound are not fully elucidated. However, its structural similarity to indole and imidazole derivatives suggests it may interact with biological systems through non-covalent interactions such as hydrogen bonding and π-π stacking.
Potential Mechanisms Include :
- Neurotransmitter Modulation : The compound may influence dopaminergic and serotonergic pathways, indicating potential applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties, although specific mechanisms remain to be fully characterized.
Pharmacological Properties
Research indicates that this compound shows promise in various therapeutic areas:
1. Neurological Disorders
The compound's interaction with neurotransmitter systems suggests potential utility in conditions like Parkinson's disease by modulating dopamine levels .
2. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory properties, which may extend to this compound as well.
3. Antimicrobial Activity
Studies are ongoing to assess its efficacy against various pathogens, highlighting its potential as an antimicrobial agent.
Research Findings
A review of available literature reveals several key findings regarding the biological activity of this compound:
Case Study 1: Neuroprotective Effects
Research on similar compounds has shown neuroprotective effects in vitro and in vivo. These studies suggest that N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amines could offer similar benefits in mitigating neuronal damage associated with neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Investigations into structurally related compounds have demonstrated significant antimicrobial activity against various bacterial strains. This raises the hypothesis that this compound may also possess similar properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine?
Methodological Answer: The synthesis typically involves multi-step reactions, including alkylation or reductive amination of 2,3-dihydro-1H-inden-1-amine derivatives. Key considerations include:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., introducing the propan-2-yl group) .
- Solvents : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature Control : Reactions often proceed at 60–100°C, monitored via TLC or HPLC .
- Workup : Acid-base extraction or column chromatography for purification .
Q. Example Protocol :
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Reductive Amination | H₂, Pd/C, MeOH, 50°C | 60–70% |
| 2 | Alkylation | Propan-2-yl bromide, K₂CO₃, DMF, 80°C | 50–55% |
Reference : Multi-step protocols for analogous indenamine derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and stereochemistry. For example, δ ~2.8–3.2 ppm (indenyl CH₂) and δ ~1.2 ppm (isopropyl CH₃) .
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 188.1) .
Reference : Spectroscopic workflows for indenamine analogs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
Q. Example Data :
| Property | Calculated Value |
|---|---|
| HOMO (eV) | -5.2 |
| LUMO (eV) | -1.8 |
| Band Gap | 3.4 |
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Software : SHELXL for small-molecule refinement; validate with R-factor (<5%) and goodness-of-fit (GOF ≈ 1.0) .
- Cross-Validation : Compare XRD data with NMR/DFT-derived bond lengths and angles .
- Twinned Data : Use SHELXD for twin-law identification and SHELXE for phase extension in challenging cases .
Case Study : For a related compound, resolving disordered isopropyl groups required:
Q. How do substituents (e.g., bromine) alter the bioactivity of this compound derivatives?
Methodological Answer:
Q. Example Results :
| Derivative | MAO-B IC₅₀ (nM) | LogP |
|---|---|---|
| Parent | 150 | 2.1 |
| 5-Br | 85 | 2.8 |
Q. What in vitro models are suitable for evaluating neuropharmacological potential?
Methodological Answer:
- Targets : Cholinesterases (AChE/BChE) and monoamine oxidases (MAO-A/B) .
- Assay Design :
- Ellman’s Method : For AChE inhibition (λ = 412 nm) .
- Amplex Red : Fluorometric MAO activity assay .
- Cell Models : SH-SY5Y neuroblastoma cells for cytotoxicity and neuroprotection assays .
Reference : Neuroactive indenamine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
